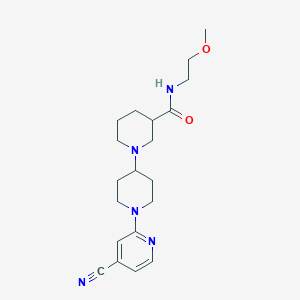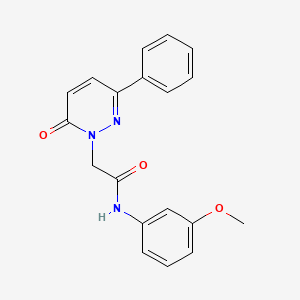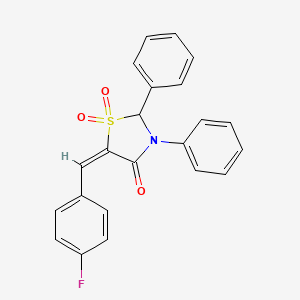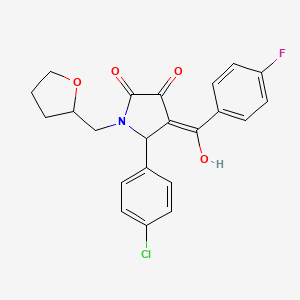
1'-(4-cyanopyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1'-(4-cyanopyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide, also known as BPC-157, is a synthetic peptide that has been gaining attention in the scientific community for its potential therapeutic applications. BPC-157 is a pentadecapeptide, meaning it consists of 15 amino acids, and has a molecular weight of 1419.53552 g/mol.
作用机制
The exact mechanism of action of 1'-(4-cyanopyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide is not fully understood, but it is believed to work through several different pathways. This compound has been shown to increase the expression of growth factors, such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), which promote tissue repair and regeneration. It also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. This compound has also been shown to have a protective effect on cells, reducing oxidative stress and promoting cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including:
- Accelerating the healing of various tissues, including muscle, tendon, ligament, bone, and skin
- Promoting the regeneration of damaged nerve tissue and improving functional recovery after nerve injury
- Reducing inflammation and promoting the production of anti-inflammatory cytokines
- Increasing the expression of growth factors, such as VEGF and FGF, which promote tissue repair and regeneration
- Reducing oxidative stress and promoting cell survival
- Improving the integrity of the gastrointestinal tract and reducing the risk of ulcer formation
实验室实验的优点和局限性
One advantage of using 1'-(4-cyanopyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide in lab experiments is its stability. This compound is resistant to degradation by enzymes and has a long half-life, making it suitable for in vivo studies. Additionally, this compound has a low toxicity profile and has been shown to be well-tolerated in animal studies.
One limitation of using this compound in lab experiments is its cost. This compound is a synthetic peptide, and the cost of synthesis and purification can be high. Additionally, the effects of this compound can be dose-dependent, and determining the optimal dose for a particular application can be challenging.
未来方向
There are several future directions for research on 1'-(4-cyanopyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide, including:
- Further exploration of its potential therapeutic applications, including wound healing, tissue repair, and neuroprotection
- Investigation of its potential to treat gastrointestinal disorders, such as inflammatory bowel disease and peptic ulcer disease
- Studies to determine the optimal dose and route of administration for different applications
- Exploration of its mechanism of action and the pathways through which it promotes tissue repair and regeneration
- Development of more cost-effective synthesis methods for this compound
Conclusion:
This compound is a synthetic peptide that has shown promise in a variety of therapeutic applications, including wound healing, tissue repair, and neuroprotection. Its mechanism of action is not fully understood, but it is believed to work through several different pathways, including the promotion of tissue repair and regeneration, reduction of inflammation, and protection of cells. This compound has a low toxicity profile and is well-tolerated in animal studies, but its cost can be a limitation for lab experiments. Future research on this compound will likely focus on further exploring its therapeutic applications and mechanism of action, as well as developing more cost-effective synthesis methods.
合成方法
1'-(4-cyanopyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide is synthesized through solid-phase peptide synthesis, using standard Fmoc chemistry. The amino acid sequence is assembled on a solid support, and the peptide is cleaved from the resin using trifluoroacetic acid. The resulting crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC), and the final product is obtained as a white powder.
科学研究应用
1'-(4-cyanopyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide has been studied extensively for its potential therapeutic applications, including wound healing, tissue repair, and anti-inflammatory effects. It has been shown to accelerate the healing of various tissues, including muscle, tendon, ligament, bone, and skin. This compound has also been shown to have neuroprotective effects, promoting the regeneration of damaged nerve tissue and improving functional recovery after nerve injury. Additionally, this compound has been studied for its potential to treat gastrointestinal disorders, such as inflammatory bowel disease and peptic ulcer disease.
属性
IUPAC Name |
1-[1-(4-cyanopyridin-2-yl)piperidin-4-yl]-N-(2-methoxyethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O2/c1-27-12-8-23-20(26)17-3-2-9-25(15-17)18-5-10-24(11-6-18)19-13-16(14-21)4-7-22-19/h4,7,13,17-18H,2-3,5-6,8-12,15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLQKWDDGPCCHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCCN(C1)C2CCN(CC2)C3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S*,4R*)-4-(hydroxymethyl)-1-[4-(1-phenyl-1H-imidazol-4-yl)benzoyl]-3-piperidinol](/img/structure/B5435950.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5435957.png)
![2-({1-cyclohexyl-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B5435967.png)
![N-[1-(3-methoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B5435972.png)
![(1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}piperidine-3,3-diyl)dimethanol](/img/structure/B5435985.png)
![4-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5435994.png)




![(3aS*,6aS*)-2-ethyl-5-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5436011.png)
![4-[2-(2-furyl)vinyl]-2,2-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine hydrochloride](/img/structure/B5436015.png)

![methyl 2-[(N,N-dimethylglycyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5436040.png)